Ethyl 4-methyl-1h-pyrrole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrrole-2-carboxylic acid derivatives, including compounds related to ethyl 4-methyl-1H-pyrrole-3-carboxylate, can be achieved through the reaction of appropriately substituted 2H-azirines and enamines. This process yields a mixture of dihydropyrroles, which upon acid treatment, provide the target compounds in moderate to high yields. The synthesis pathway demonstrates the versatility of pyrrole derivatives in chemical synthesis (Law et al., 1984).
Molecular Structure Analysis
A detailed analysis of the molecular structure of ethyl 4-methyl-1H-pyrrole-3-carboxylate derivatives has been conducted using both experimental and theoretical approaches. Quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been applied to understand the molecular structure, spectroscopic properties, and intermolecular interactions of these compounds. This analysis has revealed insights into the formation of dimers through intermolecular hydrogen bonding and the nature of various intra- and intermolecular interactions (Singh et al., 2013).
Chemical Reactions and Properties
Ethyl 4-methyl-1H-pyrrole-3-carboxylate and its derivatives participate in a range of chemical reactions, showcasing their reactivity and functional group transformations. For instance, these compounds can undergo condensation reactions, hydrolysis, and cycloadditions, which are foundational for the synthesis of more complex organic molecules. The reactivity of these compounds is significantly influenced by their molecular structure, particularly the presence of substituents on the pyrrole ring, which can alter their electronic and steric properties (Dawadi & Lugtenburg, 2011).
Scientific Research Applications
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Pharmaceutical Chemistry
- Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Ethyl-3-(allylamino)-3-phenylacrylate was treated with palladium catalyst under mild conditions in presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1 H-pyrrole-3-carboxylate . Various diversely functionalized pyrroles were synthesized under catalyst-free condition by using ionic liquid .
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Lipid-Lowering Effects
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Chemical Synthesis
- Ethyl 4-methyl-1H-pyrrole-3-carboxylate is used in the synthesis of various chemical compounds . It’s a light yellow to yellow liquid or low melting solid .
- In one study, a lipase-catalyzed synthesis of pyrrole disulfides was conducted under mild conditions using KTAs and ethyl cyanoacetate as substrates .
- An efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides provided a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields .
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Organic Synthesis
- Ethyl 4-methyl-1H-pyrrole-3-carboxylate is used in the synthesis of various chemical compounds . It’s a light yellow to yellow liquid or low melting solid .
- In one study, a lipase-catalyzed synthesis of pyrrole disulfides was conducted under mild conditions using KTAs and ethyl cyanoacetate as substrates .
- An efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides provided a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methyl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDOYVVZUVZLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284158 | |
Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-1h-pyrrole-3-carboxylate | |
CAS RN |
2199-49-7 | |
Record name | 2199-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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